Pyraflufen

Vue d'ensemble

Description

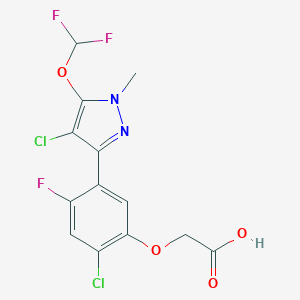

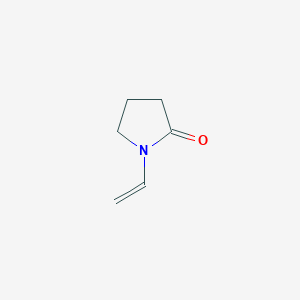

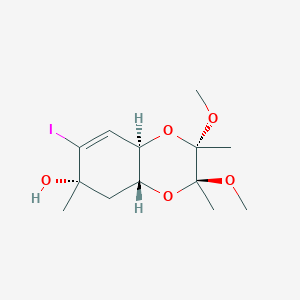

Pyraflufen is a monocarboxylic acid that is 2-chloro-4-fluorophenylacetic acid in which the phenyl group is substituted at position 5 by a 4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl group . It is a protoporphyrinogen oxidase inhibitor and is used for the control of broad-leaved weeds and grasses in a variety of crops .

Synthesis Analysis

The synthesis of this compound involves a series of synthetic research on biologically active compounds . The lead compound was synthesized by utilizing ketene dithioacetal chemistry extended by Nihon Nohyaku . The manufacturing process was dramatically improved by the application of the Heck reaction and the Friedel-Crafts reaction to the process chemistry .

Molecular Structure Analysis

The this compound molecule contains a total of 34 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 2 ether(s) (aromatic), and 1 Pyrazole(s) .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, an analytical method has been developed for the determination of this compound-ethyl residues in soil . The pesticide is extracted from the sample with acetone–water (80:20, v/v) and the extract is loaded onto an octadecyl (C18) column .

Applications De Recherche Scientifique

Contrôle des mauvaises herbes dans les zones non alimentaires

Pyraflufen-ethyl est utilisé dans les zones non alimentaires telles que les aéroports, les installations commerciales, les pépinières, les pelouses ornementales (résidentielles/récréatives), les bords de route et les voies ferrées . Il est appliqué à l'aide d'un pulvérisateur manuel pour pelouse, d'un pulvérisateur à dos et d'un pulvérisateur manuel à faible pression .

Utilisation dans les pelouses ornementales établies

This compound-ethyl est utilisé sur les pelouses ornementales établies (résidentielles, industrielles et institutionnelles), les parcs, les cimetières, les terrains de sport, les terrains de golf (fairways, aprons, tees et roughs), les fermes de gazon et les zones de gazon similaires . Il est proposé pour une utilisation par des particuliers/propriétaires et des applicateurs commerciaux pour le contrôle des mauvaises herbes .

Traitement ponctuel

L'utilisation proposée permet l'application de this compound-ethyl en tant que traitement ponctuel avec un pulvérisateur manuel à faible pression .

Application en surface

This compound-ethyl peut également être appliqué en tant qu'application en surface avec un pulvérisateur d'extrémité de tuyau .

Contrôle de l'herbe à cheval résistante au glyphosate

This compound-ethyl/2,4-D, lorsqu'il est appliqué avant le semis seul ou mélangé à de la métribuzine, s'est avéré contrôler l'herbe à cheval résistante au glyphosate dans le soja . Ceci est particulièrement utile car la résistance au glyphosate chez les espèces de mauvaises herbes a présenté d'énormes défis pour les agriculteurs .

Utilisation en culture du soja

This compound-ethyl/2,4-D + métribuzine (527 + 400 g ha −1) appliqué avant le semis peut être utilisé pour contrôler l'herbe à cheval résistante au glyphosate dans le soja . Cela fournit une solution viable pour les agriculteurs confrontés à des mauvaises herbes résistantes au glyphosate dans leurs cultures de soja<a aria-label="2: this compound-ethyl/2,4-D + metribuzin (527 + 400 g ha −1) applied preplant can be used for glyphosate-resistant horseweed control in

Mécanisme D'action

Target of Action

Pyraflufen-ethyl, commonly known as this compound, is a herbicide that primarily targets an enzyme in a plant’s chloroplasts . This enzyme is known as Protoporphyrinogen Oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis .

Mode of Action

This compound inhibits the PPO enzyme, disrupting the synthesis of chlorophyll . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . The herbicide is selective with contact action, meaning it only affects the plants it directly contacts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, this compound disrupts this pathway, leading to the accumulation of peroxidative agents. These agents cause the breakdown of cell membranes, resulting in the death of the plant cells .

Result of Action

The molecular effect of this compound is the inhibition of the PPO enzyme, leading to the disruption of chlorophyll biosynthesis . On a cellular level, this results in the breakdown of plant cell membranes, causing the cells to die . This leads to the visible symptoms of plant damage, such as chlorosis (yellowing of leaves) and necrosis (death of plant tissue) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors include the chemical and physical properties of the herbicide, such as water solubility, absorbability, lipophilicity, and volatility . Other factors include the timing and placement of the herbicide application, as well as the metabolic stability of the herbicide in the soil .

Safety and Hazards

Orientations Futures

Pyraflufen-ethyl is expected to be used globally as a post-emergent herbicide for broad-leaved weed control . It has the potential to mitigate and affect weeds that have become resistant to some of the current market standards . Some of the novel PPO-inhibitors show efficacies against economically important weeds that were superior to recently commercialized and structurally related tiafenacil .

Analyse Biochimique

Biochemical Properties

Pyraflufen interacts with the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis . By inhibiting PPO, this compound disrupts the production of chlorophyll, leading to cell membrane destruction and ultimately, plant death .

Cellular Effects

The primary cellular effect of this compound is the disruption of chlorophyll biosynthesis . This disruption leads to an accumulation of protoporphyrin, a highly photodynamic intermediate, which can cause a massive accumulation of reactive oxygen species (ROS) in the cell . This ROS accumulation can lead to oxidative damage, disrupting cellular processes and leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme PPO . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll . The resulting accumulation of protoporphyrinogen IX leads to the production of ROS, causing oxidative damage and cell death .

Temporal Effects in Laboratory Settings

In soil, this compound-ethyl is rapidly degraded, showing half-lives that are usually shorter than 1 day . It is practically completely degraded into E1 metabolite . E1 metabolite was to a large extent degraded into metabolite E2 and to a minor extent into metabolite E9 .

Metabolic Pathways

This compound’s primary metabolic pathway involves the inhibition of PPO, disrupting the biosynthesis of chlorophyll . This disruption leads to an accumulation of protoporphyrinogen IX, which is then converted into protoporphyrin IX, a highly photodynamic compound .

Transport and Distribution

It is known that this compound is applied externally to plants and is absorbed through the leaves .

Subcellular Localization

Given its mode of action, it is likely that this compound interacts with enzymes in the chloroplasts of plant cells, where chlorophyll biosynthesis occurs .

Propriétés

IUPAC Name |

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIPOGUBVYZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057953 | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129630-17-7 | |

| Record name | Pyraflufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of pyraflufen-ethyl?

A1: this compound-ethyl is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (Protox). [, , ] This enzyme is crucial in the biosynthesis pathway of chlorophyll in plants.

Q2: What are the downstream effects of this compound-ethyl's inhibition of Protox?

A2: Inhibiting Protox leads to the accumulation of protoporphyrinogen IX (Protogen) within plant chloroplasts. [, ] Protogen then leaks out of the chloroplasts and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm. [] This accumulation of Proto IX in the cytoplasm ultimately results in the disruption of cell membranes and the generation of reactive oxygen species, leading to plant cell death. [, ] This process is often referred to as "photobleaching" due to the visible damage it causes to plant tissues. [, ]

Q3: Are there differences in the accumulation of Protogen and Proto IX in different plant species treated with this compound-ethyl?

A3: Yes, research has shown varying levels of Protogen and Proto IX accumulation in different plant species treated with this compound-ethyl. For example, cucumber cotyledons treated with this compound-ethyl showed a significant accumulation of Protogen, followed by a subsequent increase in Proto IX. [] Interestingly, cleavers treated with this compound-ethyl primarily accumulated Protogen, while wheat showed minimal accumulation of either Protogen or Proto IX. [] This difference in accumulation patterns contributes to the selectivity of this compound-ethyl between crops like wheat and weeds like cleavers. [, ]

Q4: What is the molecular formula and weight of this compound-ethyl?

A4: The molecular formula of this compound-ethyl is C16H13Cl2F3N2O4, and its molecular weight is 423.2 g/mol. [, ]

Q5: How stable is this compound-ethyl in different environments?

A5: this compound-ethyl exhibits varying stability depending on the environmental conditions. It is relatively stable in acidic environments but readily hydrolyzes under neutral and alkaline conditions. [] Its degradation rate increases with rising temperatures. [] Studies have shown rapid degradation of this compound-ethyl in natural water bodies, with half-lives ranging from 1.35 to 4.56 days depending on the water source. [] In soil suspensions, this compound-ethyl also degrades quickly, primarily due to the alkaline pH and high soluble carbon content of the suspension. []

Q6: How does the structure of this compound-ethyl contribute to its herbicidal activity?

A6: While specific SAR studies for this compound-ethyl were not detailed in the provided research, its structure, containing a difluoromethoxy group and a halogenated pyrazole ring, is common to many PPO-inhibiting herbicides. These structural features are likely important for its interaction with the Protox enzyme.

Q7: Has resistance to this compound-ethyl been observed in any weed species?

A7: While dedicated studies on this compound-ethyl resistance were limited in the provided research, one study identified a potential case of cross-resistance. [] Palmer amaranth accessions resistant to fomesafen, another PPO-inhibiting herbicide, exhibited reduced sensitivity to this compound-ethyl compared to susceptible populations. [] This suggests that the development of cross-resistance to this compound-ethyl in PPO inhibitor-resistant weed populations is a potential concern.

Q8: What analytical methods are commonly employed for the detection and quantification of this compound-ethyl residues?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used for analyzing this compound-ethyl residues in various matrices, including apples, soil, and cotton plants. [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and purify this compound-ethyl from these matrices before HPLC analysis. [, , ]

Q9: What is the environmental fate of this compound-ethyl?

A10: this compound-ethyl degrades relatively quickly in the environment. Its half-life in soil was found to be approximately 11.89 days at 1.5 times the recommended dosage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)

![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)